Cyclohexane Core Confers Reduced Neuroendocrine Disrupting Potential Relative to Aromatic Phthalate Plasticizers
Comparative toxicological evaluation of cyclohexane-based non-phthalate plasticizers versus conventional phthalate plasticizers demonstrates that the saturated cyclohexane core confers a categorically reduced neuroendocrine disrupting potential. In an integrated in vivo, in vitro, and in silico assessment, di(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (DEHCH)—which shares the same cyclohexane-1,2-dicarboxylate core structure as the target compound—did not alter locomotor activity, expression of nine endocrine-related genes, or any of five neurosteroids in zebrafish larvae, whereas the phthalate comparators DEHP and DINP induced significant dysregulation [1]. Specifically, DEHP significantly increased progesterone, allopregnanolone, and cortisol levels, and DINCH (a cyclohexane analog with C9 chains) also increased cortisol and induced hyperactivity [1]. This evidence supports a class-level inference that the cyclohexane core—as present in diethyl cyclohexane-1,2-dicarboxylate—is a structural determinant of reduced neuroendocrine activity compared to aromatic phthalates.
DEHP (aromatic): 3/5 altered; DINCH (C9): 1/5 altered
| Evidence Dimension | Neuroendocrine disrupting potential: alteration of neurosteroid levels |
|---|---|
| Target Compound Data | DEHCH (cyclohexane-1,2-dicarboxylate core with C8 chains): no significant alteration of five neurosteroids (progesterone, allopregnanolone, cortisol, etc.) in zebrafish larvae |
| Comparator Or Baseline | DEHP (aromatic phthalate, C8 chains): significantly increased progesterone, allopregnanolone, and cortisol; DINCH (cyclohexane-1,2-dicarboxylate, C9 chains): significantly increased cortisol |
| Quantified Difference | DEHCH showed 0 of 5 neurosteroids altered versus 3 of 5 altered for DEHP; DINCH showed 1 of 5 neurosteroids altered |
| Conditions | Zebrafish larvae in vivo model; LC-MS/MS quantification of neurosteroids; study integrated in silico docking, in vitro ERα/AR transactivation, and in vivo endpoints |
Why This Matters
This class-level evidence indicates that the cyclohexane-1,2-dicarboxylate core structure is associated with reduced neuroendocrine disrupting potential compared to aromatic phthalates, which is a critical differentiator for procurement in applications requiring safer alternative plasticizers or where regulatory scrutiny of phthalates applies.
- [1] Kang J, Tran CM, Lee H, et al. Diethyl-hexyl-cyclohexane (Eco-DEHCH) is a safer phthalate alternative that does not elicit neuroendocrine disrupting effects. Journal of Hazardous Materials. 2025;491:137947. View Source
